molecular formula C12H14F3NO2 B14823263 3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine

3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine

Cat. No.: B14823263
M. Wt: 261.24 g/mol
InChI Key: LLVVPTOTURKOIV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and trifluoromethyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyclopropoxy, isopropoxy, and trifluoromethyl groups onto the pyridine ring. The reaction conditions typically involve the use of reagents such as organometallic compounds and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and ability to interact with biological membranes. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Cyclopropoxy-5-isopropoxy-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-yloxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO2/c1-7(2)17-9-5-16-6-10(18-8-3-4-8)11(9)12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

LLVVPTOTURKOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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